molecular formula C19H12F3N3O B2751721 5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1984091-82-8

5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2751721
CAS No.: 1984091-82-8
M. Wt: 355.32
InChI Key: JQGYLANTTDSPLU-UHFFFAOYSA-N
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Description

The compound “5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to the class of pyrazolo-pyrazines, which are heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring . Pyrazolo-pyrazines have been studied for their potential biological activities .

Scientific Research Applications

Electrochemical Properties

Research into the electrochemical properties of fluorinated hydrazino-pyrazoles has shown that these compounds, including structures similar to 5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, exhibit unique behavior in ionic liquids. This behavior suggests a potential for sustainable methods of synthesizing pyrazolotriazoles, an important class of compounds with various applications (Costea, Fafilek, & Kronberger, 2014).

Antimicrobial Activity

The synthesis and evaluation of fluorine-containing pyrazoles have demonstrated significant antibacterial and antifungal activities. These compounds, including derivatives of the this compound scaffold, have shown promising activities against various bacterial strains and Candida albicans, indicating their potential as novel antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Kinase Inhibition and GPR39 Agonism

Studies on kinase inhibitors have identified compounds structurally related to this compound as novel GPR39 agonists. These findings suggest that such fluorinated pyrazoles can modulate GPR39, a receptor implicated in various physiological processes, indicating their potential in drug development for metabolic disorders (Sato, Huang, Kroeze, & Roth, 2016).

Potential Antitumor Activities

Research into fluorinated benzothiazoles, which share some structural similarities with the compound , has identified several derivatives with potent cytotoxic activities against specific cancer cell lines. These studies suggest that fluorination can enhance the antitumor specificity and efficacy of these compounds, providing a basis for further pharmaceutical development (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Properties

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O/c20-14-3-1-13(2-4-14)17-10-18-19(26)24(5-6-25(18)23-17)11-12-7-15(21)9-16(22)8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGYLANTTDSPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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